molecular formula C16H23ClN2O2 B2574453 1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea CAS No. 1351585-02-8

1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea

Cat. No. B2574453
CAS RN: 1351585-02-8
M. Wt: 310.82
InChI Key: SZSUEULKJPIWOQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea, also known as CBU-101, is a synthetic compound that has been studied for its potential therapeutic effects in various medical conditions.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

A study by Sirés et al. (2007) on the electro-Fenton degradation of antimicrobials triclosan and triclocarban presents insights into the degradation process of similar chemical structures. Although the focus is on triclosan and triclocarban, the degradation mechanism involving hydroxyl radicals generated from the electro-Fenton process can provide a foundational understanding for the degradation of related compounds like "1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea" (Sirés et al., 2007).

Acetylcholinesterase Inhibitors

Research by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors explores the synthesis and biochemical evaluation of compounds designed to optimize spacer length for inhibitory activities. This study's methodology and findings can be pertinent for evaluating "1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea" in a similar biochemical context (Vidaluc et al., 1995).

Synthesis and Metabolism of Carcinostatic Agents

A study on the synthesis and identification of products derived from the metabolism of the carcinostatic 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea by liver microsomes provides insights into the metabolic pathways and potential anticancer applications of related compounds (May et al., 1979).

Anticancer Agent Synthesis

Research on 1-Aryl-3-(2-chloroethyl) ureas as potential anticancer agents includes the synthesis and in vitro assay of compounds derived from 4-phenylbutyric acid and alkylanilines. This study's focus on cytotoxicity evaluation offers a foundation for assessing similar compounds' potential anticancer properties (Gaudreault et al., 1988).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c17-14-8-6-12(7-9-14)10-18-16(21)19-11-15(20)13-4-2-1-3-5-13/h6-9,13,15,20H,1-5,10-11H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSUEULKJPIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea

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